molecular formula C5H6O B042074 2-Cyclopenten-1-one CAS No. 930-30-3

2-Cyclopenten-1-one

Cat. No.: B042074
CAS No.: 930-30-3
M. Wt: 82.1 g/mol
InChI Key: BZKFMUIJRXWWQK-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one is an organic compound with the chemical formula C₅H₆O It is a colorless liquid that contains two functional groups: a ketone and an alkeneIt is used in various chemical reactions due to its electrophilic nature and ability to participate in conjugate addition reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopenten-1-one can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the availability of starting materials, cost, and desired yield.

Chemical Reactions Analysis

2-Cyclopenten-1-one undergoes various types of chemical reactions:

Scientific Research Applications

2-Cyclopenten-1-one has various scientific research applications:

Comparison with Similar Compounds

2-Cyclopenten-1-one can be compared with other similar compounds such as:

    Cyclopropenone: A smaller ring structure with similar reactivity.

    Cyclobutenone: A four-membered ring structure with similar reactivity.

    Cyclohexenone: A six-membered ring structure with similar reactivity.

    Cycloheptenone: A seven-membered ring structure with similar reactivity.

This compound is unique due to its five-membered ring structure, which provides a balance between ring strain and reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

cyclopent-2-en-1-one
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InChI

InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BZKFMUIJRXWWQK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H6O
Record name cyclopentenone
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DSSTOX Substance ID

DTXSID60870802
Record name Cyclopent-2-en-1-one
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Molecular Weight

82.10 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 2-Cyclopenten-1-one
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CAS No.

930-30-3, 28982-58-3
Record name 2-Cyclopenten-1-one
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Record name Cyclopentenone
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Record name Cyclopentenone
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Record name Cyclopenten-2-one
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Record name 2-CYCLOPENTENONE
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Synthesis routes and methods I

Procedure details

East German Pat. No. 81650 issued on May 5, 1971 discloses the use of Rh(Pφ3)3Cl and a large amount of t-butyl hydroperoxide (with oxygen) for the oxidation of cyclopentene at 45° C. This reaction was slow giving 2-cyclopentenol in 7% yield along with 10% of 2-cyclopentenone.
[Compound]
Name
Rh(Pφ3)3Cl
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Synthesis routes and methods II

Procedure details

Synder et al. J.A.C.S. 81, 4299-4300 (1959) claimed that the light-catalyzed liquid-phase autoxidation of cyclopentene in the presence of acetic anhydride gave cyclopentenone and 2-acetoxy-3,4-dihydro-[2H]-pyran.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Cyclopenten-1-one?

A1: this compound has the molecular formula C5H6O and a molecular weight of 82.10 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: this compound has been characterized using a variety of spectroscopic techniques, including infrared (IR) spectroscopy, Raman spectroscopy, gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC). [, , , , ]

Q3: What information can be obtained from the infrared and Raman spectra of this compound?

A3: The infrared and Raman spectra of this compound provide information about the vibrational modes of the molecule, which can be used to identify functional groups and determine the conformational preferences of the molecule. []

Q4: What is the role of this compound in the Baylis-Hillman reaction?

A4: this compound acts as an activated alkene in the Baylis-Hillman reaction. It reacts with aldehydes in the presence of a nucleophilic catalyst to form α-hydroxymethylated products. The reaction rate and stereoselectivity are influenced by factors like Lewis base, solvent, and substituents on both reactants. [, ]

Q5: Can you describe a synthetic application of this compound as a starting material?

A5: this compound can be used as a starting material for the synthesis of various compounds, including prostaglandin intermediates. One example is the synthesis of 2-(6-carbomethoxyhexyl)-4(R)-hydroxy-2-cyclopenten-1-one, which involves a multi-step process using methyl oleate and 2,3-O-isopropylidene-D-glyceraldehyde. [, ]

Q6: How do substituents on this compound influence its reactivity in Michael-type additions?

A6: The presence of methyl groups on the double bond of this compound hinders the rate of Michael-type additions, such as with benzenethiol. Additionally, the stereoselectivity of the reaction is also affected, with 2-methyl-2-cyclopenten-1-one showing a preference for anti addition, yielding the cis adduct initially, which then slowly equilibrates to favor the more stable trans adduct over time. []

Q7: What is the reported anti-inflammatory activity of this compound and its mechanism?

A7: this compound exhibits anti-inflammatory properties in vivo, specifically in a rat paw carrageenin edema model. Its mechanism is linked to the activation of heat shock factor 1 (HSF1), which leads to the expression of heat shock protein 72 (hsp72), a protein known for its cytoprotective role against inflammation. [, ]

Q8: What are the potential applications of this compound derivatives in treating inflammatory diseases?

A8: The demonstrated ability of this compound and its derivatives to activate HSF1 and induce hsp72 expression in vivo suggests their potential as a novel therapeutic approach for inflammatory diseases. [, ]

Q9: How is this compound and its derivatives analyzed in complex mixtures?

A9: Analytical techniques like GC-MS and HPLC are employed for the analysis of this compound and its derivatives in complex mixtures like beechwood creosote and cigarette smoke. These methods allow for the separation and identification of individual components. [, ]

Q10: How can the progress of reactions involving this compound be monitored?

A10: Micellar electrokinetic chromatography (MEKC) coupled with UV detection provides a fast and efficient method for monitoring the reactants, catalysts, and product formation in reactions like the Baylis-Hillman reaction involving this compound. This approach enables the determination of reaction kinetics and catalyst comparisons. []

Q11: Are there alternative compounds with similar cooling properties to this compound derivatives?

A11: While (-)-menthol remains a widely used cooling agent, this compound derivatives, particularly those containing a furanone ring, present a promising alternative with potentially higher cooling potency and distinct sensory profiles. Further research is necessary to explore their suitability as replacements for traditional cooling agents. []

Q12: What computational chemistry tools are valuable in studying this compound?

A12: Density Functional Theory (DFT) calculations are essential for predicting various properties of this compound, such as vibrational frequencies for spectroscopic analysis, conformational energies, and building two-dimensional potential energy surfaces (PES) to understand its conformational dynamics. []

Q13: What are some significant discoveries related to this compound in food chemistry?

A13: The identification of 3-methyl- and 5-methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one as potent cooling compounds in roasted dark malt marked a significant milestone. These discoveries opened up new avenues for understanding the molecular basis of cooling sensations and developing novel cooling agents for the food industry. []

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